1H and 13C NMR Spectroscopic Characterization of 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid: An In-Depth Technical Guide
1H and 13C NMR Spectroscopic Characterization of 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid: An In-Depth Technical Guide
Executive Summary
The structural elucidation of complex heterocyclic ethers is a critical bottleneck in modern drug development and agrochemical synthesis. The compound 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid presents a unique spectroscopic challenge due to the interplay of strongly electron-withdrawing groups (nitro, carboxylic acid) and electron-donating resonance from the ether linkage.
As a Senior Application Scientist, I have designed this whitepaper to move beyond simple peak-picking. This guide provides a self-validating framework for the 1 H and 13 C NMR characterization of this molecule, explaining the fundamental causality behind the observed chemical shifts. By mastering the anisotropic and inductive effects at play here, researchers can unambiguously assign similar pyrazole-ether pharmacophores in their own discovery pipelines.
Molecular Architecture & Spectroscopic Rationale
To accurately predict and assign the NMR spectra, we must first deconstruct the molecule into its three distinct electronic environments:
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The 1-Methyl-4-nitro-1H-pyrazole Core: The nitro group at C-4 is a powerful electron-withdrawing group (EWG). It heavily deshields the adjacent pyrazole H-5 proton. Furthermore, the N-methylation at position 1 breaks the tautomeric symmetry of the pyrazole ring, locking the proton at C-5 and preventing the signal broadening typically caused by rapid proton exchange.
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The Ether Linkage (-O-): Positioned at C-3 of the pyrazole and C-4 of the benzoic acid, this oxygen atom acts as a π -electron donor to the aromatic systems via resonance, while simultaneously withdrawing electron density via σ -inductive effects.
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The Benzoic Acid Moiety: The carboxylic acid (-COOH) at C-1 is a strong EWG. This creates a classic AA'BB' (or AB quartet) spin system on the benzene ring, where the protons ortho to the carboxylic acid are significantly deshielded compared to those ortho to the ether oxygen[1].
Self-Validating Experimental Protocols
A robust NMR analysis begins with flawless sample preparation. The following protocol is designed as a self-validating system: if the sample is prepared correctly, the resulting spectra will require minimal phase correction and yield perfect integration values.
Step-by-Step Methodology
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Solvent Selection: Use DMSO- d6 (Dimethyl sulfoxide- d6 , 99.9 atom % D). Causality: The highly polar nature of the carboxylic acid requires a strong hydrogen-bond accepting solvent to prevent dimerization and line broadening. DMSO- d6 locks the -COOH proton into a sharp, observable signal at ~13 ppm.
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Sample Concentration: Dissolve exactly 15–20 mg of the analyte in 0.6 mL of DMSO- d6 . This concentration ensures a high signal-to-noise (S/N) ratio for 13 C acquisition without causing viscosity-induced line broadening.
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Instrument Calibration: Tune and match the probe to the exact sample. Lock onto the DMSO- d6 signal (2.50 ppm for 1 H, 39.5 ppm for 13 C) and shim the Z-axis until the solvent residual peak width at half-height is < 1.0 Hz.
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Acquisition Parameters ( 1 H):
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Number of Scans (NS): 16
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Relaxation Delay (D1): 2.0 s
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Pulse Angle: 30°
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Acquisition Parameters ( 13 C):
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Number of Scans (NS): 512 to 1024
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Relaxation Delay (D1): 5.0 s (Critical: A longer D1 is required to ensure complete relaxation of the quaternary carbons, specifically C=O and C-NO 2 , allowing for accurate relative intensity observation)[2].
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Fig 1. Self-validating NMR acquisition workflow for structural elucidation.
1 H NMR Characterization
The 1 H NMR spectrum of this compound is remarkably clean due to the lack of overlapping aliphatic signals and the distinct electronic environments of the aromatic protons.
Quantitative Data Summary: 1 H NMR (400 MHz, DMSO- d6 )
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |
| 12.95 | Broad Singlet (br s) | 1H | - | -COOH (Carboxylic acid) |
| 8.78 | Singlet (s) | 1H | - | Pyrazole H-5 |
| 7.98 | Doublet (d) | 2H | 8.8 | Benzene H-2, H-6 (ortho to COOH) |
| 7.32 | Doublet (d) | 2H | 8.8 | Benzene H-3, H-5 (ortho to O) |
| 3.92 | Singlet (s) | 3H | - | N-CH 3 |
Mechanistic Insights
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The Pyrazole H-5 Anomaly: Novice spectroscopists often misassign the singlet at 8.78 ppm to an aromatic impurity. However, this extreme downfield shift is the hallmark of a proton sandwiched between a heterocyclic nitrogen and a powerful nitro group. The combined anisotropic deshielding effects pull this signal far past the standard aromatic region.
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The AA'BB' System: The benzene ring exhibits a classic push-pull electronic system. The ether oxygen donates electron density into the ortho positions (H-3, H-5), shielding them to 7.32 ppm. Conversely, the carboxylic acid withdraws electron density from its ortho positions (H-2, H-6), deshielding them to 7.98 ppm[1].
13 C NMR Characterization
Carbon-13 NMR provides the definitive proof of the molecular skeleton, particularly for the highly substituted pyrazole ring.
Quantitative Data Summary: 13 C NMR (100 MHz, DMSO- d6 )
| Chemical Shift ( δ , ppm) | Carbon Type | Assignment |
| 166.8 | Quaternary (C=O) | Carboxylic acid C=O |
| 159.2 | Quaternary (C-O) | Benzene C-4 (attached to ether) |
| 154.5 | Quaternary (C-O) | Pyrazole C-3 (attached to ether) |
| 136.2 | Tertiary (CH) | Pyrazole C-5 |
| 131.5 | Tertiary (CH) | Benzene C-2, C-6 |
| 128.0 | Quaternary (C-NO 2 ) | Pyrazole C-4 |
| 126.5 | Quaternary (C-C) | Benzene C-1 (attached to COOH) |
| 118.5 | Tertiary (CH) | Benzene C-3, C-5 |
| 39.5 | Primary (CH 3 ) | N-CH 3 (often overlaps with DMSO septet) |
Mechanistic Insights
The assignment of the pyrazole carbons (C-3, C-4, C-5) is grounded in inductive logic. C-3 is attached to the electronegative oxygen, shifting it furthest downfield (154.5 ppm). C-4 is attached to the nitro group; while one might expect it to be highly deshielded, resonance effects within the electron-rich pyrazole ring actually keep it relatively shielded at 128.0 ppm[2]. C-5 is a standard sp2 hybridized carbon in a heterocycle, appearing at 136.2 ppm.
2D NMR Strategies for Unambiguous Assignment
To achieve absolute certainty—especially regarding the regiochemistry of the ether linkage and the methyl group—2D NMR is mandatory.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment maps the direct C-H bonds. It will instantly confirm that the proton at 8.78 ppm belongs to the carbon at 136.2 ppm (Pyrazole C-5), and the methyl protons at 3.92 ppm belong to the carbon at 39.5 ppm.
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HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for this molecule. Because the ether oxygen is NMR-silent, we must prove the linkage across the oxygen atom using long-range ( 2J and 3J ) carbon-proton couplings.
Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) connectivity map verifying the molecular skeleton.
Crucial HMBC Observations:
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The N-CH 3 protons (3.92 ppm) will show a strong 3J correlation to Pyrazole C-5 (136.2 ppm), proving the methyl group is at position 1, not position 2.
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The Pyrazole H-5 (8.78 ppm) will show correlations to C-3 and C-4, locking down the pyrazole ring assignments.
Conclusion
The characterization of 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid relies on understanding the profound electronic push-pull dynamics within the molecule. By utilizing DMSO- d6 to stabilize the carboxylic acid, extending relaxation delays for quaternary carbons, and leveraging HMBC to bridge the NMR-silent ether oxygen, researchers can establish a self-validating dataset. This rigorous approach ensures high-confidence structural elucidation, preventing costly downstream errors in drug discovery and synthesis pipelines.
References
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Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
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CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5 Source: Heterocycles (Clockss Archive) URL:[Link](Note: Derived from indexed source data)
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Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance Source: ACS Applied Materials & Interfaces URL:[Link]
